4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride
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Overview
Description
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is an organosulfur compound characterized by the presence of trifluoromethyl and phenyl groups attached to a butane backbone with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction Reactions: Products include sulfonyl fluorides and sulfonamides.
Scientific Research Applications
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with sulfonamide moieties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl and phenyl groups but differs in the functional group, having a diketone instead of a sulfonyl chloride.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in structure but with an additional fluorine atom on the phenyl ring.
4,4,4-Trifluoro-1-butanol: Contains the trifluoromethyl group but has a hydroxyl group instead of a sulfonyl chloride.
Uniqueness: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is unique due to its combination of trifluoromethyl and sulfonyl chloride groups, which impart high reactivity and stability. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-6-9(10(12,13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCXUGAQGUMMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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